IMT1B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LDC203974 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of LDC203974 follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The final product is subjected to rigorous quality control to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
LDC203974 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
LDC203974 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study mitochondrial RNA polymerase and its role in mtDNA transcription.
Biology: Employed in research on mitochondrial function and its impact on cellular metabolism.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit mtDNA expression and suppress tumor growth.
Industry: Utilized in the development of new therapeutic agents targeting mitochondrial pathways
Mechanism of Action
LDC203974 exerts its effects by acting as a noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT). This inhibition leads to a decrease in mtDNA transcription and a subsequent reduction in the biogenesis of the oxidative phosphorylation (OXPHOS) system. The compound binds to POLRMT, causing conformational changes that block substrate binding and transcription .
Comparison with Similar Compounds
Similar Compounds
LDC195943 (IMT1): Another inhibitor of mitochondrial RNA polymerase, but with different binding properties and potency.
Votoplam: A gene splicing modulator with different molecular targets and mechanisms of action
Uniqueness
LDC203974 is unique due to its high specificity and potency as an allosteric inhibitor of POLRMT. Its ability to effectively suppress mtDNA expression and exhibit anti-tumor properties makes it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
(3S)-1-[(2R)-2-[4-(2-chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFNO6/c1-13(23(29)27-8-2-3-14(12-27)24(30)31)32-16-5-7-18-19(11-22(28)33-21(18)10-16)17-6-4-15(26)9-20(17)25/h4-7,9-11,13-14H,2-3,8,12H2,1H3,(H,30,31)/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEKWBKJUBCXDT-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(=O)O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCC[C@@H](C1)C(=O)O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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